Hydrogen-Bond Donor Advantage Over Amide Analogs
CAS 39113-24-1 possesses two hydrogen-bond donor (HBD) atoms (urea –NH₂) and four hydrogen-bond acceptor (HBA) atoms, while the direct acetamide analog (CAS 39113-16-1) has only one HBD and three HBA atoms, and the benzamide analog (CAS not specified, N-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide) has one HBD and three HBA atoms. This difference is structurally determined and not assay-dependent [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 HBD, 4 HBA |
| Comparator Or Baseline | N-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (CAS 39113-16-1): 1 HBD, 3 HBA; N-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide: 1 HBD, 3 HBA |
| Quantified Difference | +1 HBD, +1 HBA versus both amide comparators |
| Conditions | Calculated from chemical structure; no assay required |
Why This Matters
An extra hydrogen-bond donor can enable a key polar interaction with a target protein that is sterically and electronically inaccessible to amide analogs, directly influencing binding affinity and selectivity in fragment-based campaigns.
- [1] PubChem. Compound Summary for CID 12703779 ('Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-'), CID 12703780 ('N-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide'), and CID 12703781 ('N-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide'). National Center for Biotechnology Information. View Source
